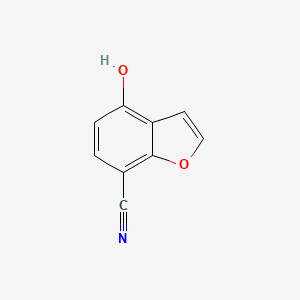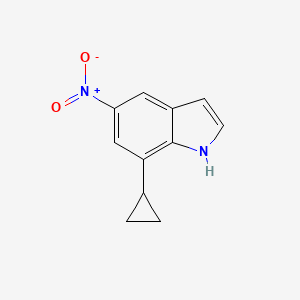
4-Hydroxy-benzofuran-7-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-benzofuran-7-carbonitrile is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-benzofuran-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromoacetophenone with 2’-hydroxyacetophenone under modified Rap–Stoermer reaction conditions . Another approach includes the use of free radical cyclization cascades, which are effective for constructing complex benzofuran derivatives .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve catalytic strategies to enhance yield and selectivity. These methods may include the use of proton quantum tunneling to minimize side reactions and improve the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-benzofuran-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-benzofuran-7-carbonitrile has a wide range of scientific research applications:
Biology: It exhibits biological activities such as anti-tumor, antibacterial, and anti-viral properties.
Medicine: It is investigated for its potential as a therapeutic agent for diseases like hepatitis C and cancer.
Industry: It is used in the synthesis of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-benzofuran-7-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to interact with estrogen receptor beta and nuclear receptor coactivator 1 . These interactions can modulate various cellular pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- 5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-carbonitrile
- [5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-yl]acetonitrile
Comparison: 4-Hydroxy-benzofuran-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological profiles and synthetic accessibility .
Eigenschaften
Molekularformel |
C9H5NO2 |
|---|---|
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
4-hydroxy-1-benzofuran-7-carbonitrile |
InChI |
InChI=1S/C9H5NO2/c10-5-6-1-2-8(11)7-3-4-12-9(6)7/h1-4,11H |
InChI-Schlüssel |
SUNJJSFGDYWSEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=COC2=C1C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Chloro-2-nitrophenyl)methyl]-1,2,4-triazole](/img/structure/B13870158.png)



![Tert-butyl 4-[(2-bromo-4-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B13870190.png)

![tert-butyl N-[4-bromo-5-(furan-3-yl)thiophen-2-yl]carbamate](/img/structure/B13870200.png)
![2-[2-(3,4-Dihydroxyphenyl)ethoxy]cyclohexan-1-one](/img/structure/B13870202.png)

![4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine](/img/structure/B13870216.png)
![5-[(4-Amino-4-carboxybutanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B13870218.png)



